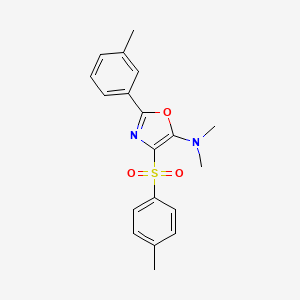

N,N-dimethyl-2-(m-tolyl)-4-tosyloxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-(m-tolyl)-4-tosyloxazol-5-amine, commonly known as DMTMTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that belongs to the class of azoles and has a molecular formula of C19H20N2O3S.

Scientific Research Applications

Catalytic Processes One notable application of compounds similar to N,N-dimethyl-2-(m-tolyl)-4-tosyloxazol-5-amine is in catalytic processes, such as palladium-catalyzed aminocarbonylations. In a study by Wan et al. (2002), dimethylformamide (DMF) was used as a carbon monoxide source for the aminocarbonylation of p-tolyl bromide, yielding dimethylamide. This process, which relies on the generation of carbon monoxide in situ, serves as an alternative to traditional carbonylation methods and is especially useful for small-scale reactions where using carbon monoxide gas directly is impractical (Wan, Alterman, Larhed, & Hallberg, 2002).

Molecular Docking Studies In the realm of chemotherapeutic agents, compounds like N,N-dimethyl-2-(m-tolyl)-4-tosyloxazol-5-amine have been subject to molecular docking studies to understand their potential interactions with biological targets. Al-Wahaibi et al. (2019) conducted a study on 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, exploring its electronic properties, structural stabilities, and intermolecular interactions through DFT calculations and molecular docking with known receptors like cortisone reductase 11β-Hydroxysteroid dehydrogenase type 1 (Al-Wahaibi et al., 2019).

Food Chemistry and Toxicology Understanding the formation and effects of heterocyclic aromatic amines, which are structurally related to N,N-dimethyl-2-(m-tolyl)-4-tosyloxazol-5-amine, is crucial in food chemistry and toxicology. Puignou et al. (1997) focused on the determination of such amines in meat extracts, highlighting the importance of detecting these compounds due to their mutagenic and carcinogenic potential (Puignou, Casal, Santos, & Galceran, 1997).

properties

IUPAC Name |

N,N-dimethyl-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-8-10-16(11-9-13)25(22,23)18-19(21(3)4)24-17(20-18)15-7-5-6-14(2)12-15/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRADNMZJGNMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-(m-tolyl)-4-tosyloxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]acetamide](/img/structure/B2854492.png)

![Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2854493.png)

![[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2854494.png)

![Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2854500.png)

![Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate](/img/structure/B2854501.png)

![N-[2-[(1-Acetyl-3,4-dihydro-2H-quinolin-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2854511.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)